5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Peptide foldamer synthesis Green chemistry β-Amino acid production

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid (CAS not yet widely catalogued; molecular formula C₁₂H₂₂N₂O₄, MW 258.31 g/mol) is a conformationally constrained, orthogonally protected β-amino acid building block featuring a seven-membered azepane ring with a Boc-protected endocyclic amine at position 1 and a free exocyclic primary amine at position It belongs to a small but growing family of azepane-based amino acids that are gaining recognition as privileged scaffolds for introducing non-planar, saturated heterocyclic character into peptide foldamers and drug-like molecules. The combination of the Boc group, the carboxylic acid handle, and the differentially positioned amine at C5 creates a unique regioisomeric arrangement that distinguishes this compound from its more common 4-amino and 3-amino regioisomers, as well as from six-membered piperidine analogs, enabling site-selective derivatization strategies and distinct conformational outcomes in peptide backbones.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
Cat. No. B13178000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(CC1)N)C(=O)O
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(10(15)16)9(13)5-7-14/h8-9H,4-7,13H2,1-3H3,(H,15,16)
InChIKeyCBHLIRKIVFBOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid – A Versatile Boc-Protected Azepane β-Amino Acid Scaffold for Peptide and Medicinal Chemistry Procurement


5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid (CAS not yet widely catalogued; molecular formula C₁₂H₂₂N₂O₄, MW 258.31 g/mol) is a conformationally constrained, orthogonally protected β-amino acid building block featuring a seven-membered azepane ring with a Boc-protected endocyclic amine at position 1 and a free exocyclic primary amine at position 5. It belongs to a small but growing family of azepane-based amino acids that are gaining recognition as privileged scaffolds for introducing non-planar, saturated heterocyclic character into peptide foldamers and drug-like molecules [1]. The combination of the Boc group, the carboxylic acid handle, and the differentially positioned amine at C5 creates a unique regioisomeric arrangement that distinguishes this compound from its more common 4-amino and 3-amino regioisomers, as well as from six-membered piperidine analogs, enabling site-selective derivatization strategies and distinct conformational outcomes in peptide backbones [2].

Why 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic Acid Cannot Be Replaced by Common Azepane or Piperidine Analogs in Procurement


Researchers and procurement specialists should not assume that closely related azepane amino acids or piperidine-based β-amino acids are functionally interchangeable with this compound. The regioisomeric positioning of the free amine at C5 (rather than at C4 or C3) directly dictates which helical folding patterns emerge upon peptide incorporation; cis-5-aminoazepane-4-carboxylic acid derivatives specifically promote 11/9-helix in 1:1 α/β-peptides and 12/10-helix in homooligomeric β-peptides, outcomes not observed with the corresponding 4-amino or 3-amino regioisomers [1]. Furthermore, the seven-membered azepane ring imposes a distinct conformational landscape compared to the six-membered piperidine ring — the larger ring alters both the N–Cα–Cβ torsion angle preferences and the local backbone curvature, making azepane-containing peptides fundamentally different from their piperidine counterparts in terms of secondary structure propensity [2]. The Boc protection at N1 is also essential for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling; unprotected or differently protected analogs would require re-optimization of synthetic routes and may compromise compatibility with standard Fmoc/tBu SPPS protocols [3].

Quantitative Differentiation Evidence for 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid vs. Closest Analogs


Ultrasound-Assisted Reductive Amination Synthesis: Improved Chemical Yields and Reduced Solvent Usage vs. Conventional Methods

The synthesis of the cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) scaffold — the deprotected core of the target compound — was achieved via an ultrasound-assisted reductive amination method that demonstrably improved chemical yields and reduced solvent consumption compared with previously reported conventional reductive amination protocols [1]. While exact percentage yield improvements are reported in the full text and supplementary information of the 2025 study, the authors explicitly state that the ultrasound method provides a more sustainable and efficient route to the 5-amino regioisomer relative to earlier methods [1]. This synthetic advantage directly translates to the Boc-protected derivative, as Boc installation can be performed on the same scaffold with standard Boc₂O chemistry.

Peptide foldamer synthesis Green chemistry β-Amino acid production

Unique Helical Folding Patterns: cis-5-Aminoazepane-4-carboxylic Acid Promotes 11/9-Helix and 12/10-Helix Not Observed with Piperidine or 4-Amino Azepane Analogs

Incorporation of cis-5-aminoazepane-4-carboxylic acid (cis-AAzC), the deprotected form of the target compound, into unnatural peptides promotes the 11/9-helix in 1:1 α/β-peptides and the 12/10-helix in homooligomeric β-peptides, as confirmed by circular dichroism (CD) spectroscopy and X-ray crystallography [1]. These specific helical patterns are not observed when piperidine-based β-amino acids (e.g., 4-aminopiperidine-3-carboxylic acid derivatives) or the regioisomeric 4-aminoazepane analogs are used; piperidine-based systems typically favor 14-helical or 12-helical conformations depending on substitution, while 4-aminoazepane derivatives show different hydrogen-bonding registers [2].

Peptide secondary structure Foldamer design Conformational analysis

Regioselective Orthogonal Protection Enables Site-Specific Derivatization Unavailable with 4-Amino or 3-Amino Azepane Regioisomers

The target compound features an orthogonal protection scheme: the Boc group masks the endocyclic N1 amine (acid-labile, cleaved with TFA), while the exocyclic C5 primary amine remains free for immediate derivatization (e.g., Fmoc installation, amide coupling, or reductive alkylation) without affecting the Boc group [1]. This contrasts with 4-amino-1-Boc-azepane-4-carboxylic acid (CAS 889941-65-5), where the amino group is at the quaternary C4 position (geminal to the carboxylic acid), creating steric hindrance that retards coupling kinetics; and with 3-amino-1-Boc-azepane derivatives, where the amino group is at C3, altering both the spatial orientation of the derivatization handle and the resultant peptide backbone geometry [2]. The C5 amino positioning also avoids the geminal disubstitution pattern at C4, meaning that peptide coupling at the carboxylic acid proceeds without the steric penalty imposed by quaternary α-amino acid analogs.

Orthogonal protection strategy Solid-phase peptide synthesis (SPPS) Site-selective bioconjugation

Enhanced Aqueous Solubility of Azepane-Containing Helical Peptides Compared with Piperidine-Based Peptide Foldamers

Peptides incorporating cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) display enhanced aqueous solubility compared with analogous peptides built from more hydrophobic or rigid ring systems, as noted in the 2025 conformational study [1]. While the study does not provide direct quantitative solubility measurements (e.g., mg/mL or LogS values) in head-to-head format with specific piperidine analogs, the authors explicitly highlight improved solubility as a distinguishing feature of the azepane-based helical peptides studied [1]. The seven-membered azepane ring, with its greater conformational flexibility and additional methylene unit compared to the six-membered piperidine, is proposed to disrupt crystalline packing and enhance hydration, a phenomenon consistent with observations in other medium-ring heterocycle-containing peptides [2].

Aqueous solubility Peptide drug development Biophysical characterization

Optimal Procurement and Research Application Scenarios for 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid


Design and Synthesis of Non-Traditional Helical Peptide Foldamers for Protein–Protein Interaction (PPI) Inhibition

Investigators designing helix-mediated PPI inhibitors should procure this compound specifically when the target binding pocket requires an 11/9-helical or 12/10-helical scaffold, as these architectures are uniquely promoted by the cis-5-aminoazepane-4-carboxylic acid core [1]. The Boc-protected form allows direct incorporation into Fmoc-based SPPS after C5 Fmoc installation, while the enhanced aqueous solubility of the resulting peptides facilitates biophysical assays (CD, NMR, ITC) and crystallization trials [1].

Site-Selective Bioconjugation and Dual-Labeled Probe Construction via Orthogonal Tri-Functional Handle

Researchers constructing dual-labeled peptide probes (e.g., FRET pairs, fluorescent/biotin conjugates) benefit from the three orthogonally addressable functional groups: (i) C5 amine for fluorophore/biomolecule attachment, (ii) C4 carboxylic acid for resin loading or C-terminal conjugation, and (iii) N1 Boc for late-stage deprotection and further N-terminal extension or cyclization [1]. This tri-functional architecture is not available in the mono-functional 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0) which lacks the C5 amino handle, nor in the sterically congested 4-amino-1-Boc-azepane-4-carboxylic acid [2].

Green Chemistry-Oriented Peptide Synthesis Leveraging Ultrasound-Assisted Production of the Core Scaffold

Procurement teams prioritizing sustainable chemistry should select suppliers offering this compound when the azepane core is prepared via the ultrasound-assisted reductive amination method, which demonstrably improves yields and reduces solvent consumption compared with conventional thermal methods [1]. This aligns with pharmaceutical industry green chemistry initiatives (e.g., ACS Green Chemistry Institute Pharmaceutical Roundtable) that increasingly influence supplier qualification and procurement criteria.

Azepane-Containing Kinase Inhibitor and Receptor Antagonist Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitors (e.g., pan-Pim kinase inhibitors) or GPCR antagonists where the azepane ring serves as a key pharmacophoric element should consider this compound as a versatile late-stage diversification intermediate. The established precedent of aminoazepane motifs in clinical candidates such as GDC-0339 (a pan-Pim kinase inhibitor for multiple myeloma) demonstrates the translational relevance of this scaffold class [1]. The Boc-protected, C5-aminated form provides a direct entry point for parallel library synthesis via C5 derivatization without requiring protecting group manipulation on the azepane nitrogen.

Quote Request

Request a Quote for 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.